Bisphenol Z-d6
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Overview
Description
Bisphenol Z-d6 is a deuterium-labeled version of Bisphenol Z, an organic compound with the formula (HOC6H4)2C(CH2)5. This compound is a stable isotope-labeled chemical, primarily used in scientific research. The deuterium labeling involves replacing hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used to study the pharmacokinetics and metabolic pathways of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisphenol Z-d6 is synthesized by the condensation of phenol with cyclohexanone in the presence of a deuterium source. The reaction typically involves heating the reactants under reflux conditions with a suitable catalyst, such as hydrochloric acid or sulfuric acid. The deuterium source, often deuterium oxide (D2O), is used to replace the hydrogen atoms in the phenol and cyclohexanone molecules with deuterium .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Bisphenol Z-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen atoms.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
Bisphenol Z-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Environmental Monitoring: Tracking the presence and movement of bisphenols in the environment.
Toxicology: Assessing the toxicological effects of bisphenols on living organisms .
Mechanism of Action
Bisphenol Z-d6 exerts its effects by interacting with various molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound within biological systems. It primarily targets estrogen receptors, mimicking the action of natural estrogens and disrupting endocrine functions. This can lead to various physiological effects, including alterations in reproductive and developmental processes .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Widely used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S (BPS): Used as a substitute for BPA in various applications.
Bisphenol F (BPF): Another substitute for BPA, used in the production of epoxy resins.
Bisphenol AF (BPAF): Used in high-performance polymers and specialty chemicals.
Uniqueness of Bisphenol Z-d6
This compound is unique due to its deuterium labeling, which provides several advantages in scientific research. The deuterium atoms make the compound more stable and less prone to metabolic degradation, allowing for more accurate studies of its pharmacokinetics and metabolic pathways. Additionally, the labeling facilitates the use of advanced analytical techniques such as mass spectrometry for precise quantification and tracking .
Properties
Molecular Formula |
C18H20O2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4-[3,3,4,4,5,5-hexadeuterio-1-(4-hydroxyphenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H20O2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11,19-20H,1-3,12-13H2/i1D2,2D2,3D2 |
InChI Key |
SDDLEVPIDBLVHC-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)[2H] |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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